molecular formula C28H35ClN4O B1676756 Mosapramine CAS No. 89419-40-9

Mosapramine

货号: B1676756
CAS 编号: 89419-40-9
分子量: 479.1 g/mol
InChI 键: PXUIZULXJVRBPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

莫萨普拉明通过一系列化学反应合成,起始原料为3-氯-10,11-二氢-5H-二苯并[b,f]氮杂卓。 工业生产方法涉及优化反应条件,以确保最终产物的高收率和纯度 .

化学反应分析

莫萨普拉明会发生各种化学反应,包括:

    氧化: 这种反应可用于在分子中引入含氧官能团。

    还原: 这种反应可用于去除含氧官能团或还原双键。

    取代: 常见的取代反应试剂包括卤素和亲核试剂。这些反应可以在分子中引入新的官能团。

    水解: 这种反应可以将化合物分解成更小的碎片。

从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Pharmacological Profile

Mosapramine, classified as an iminodibenzyl derivative, exhibits a unique receptor binding profile that distinguishes it from traditional antipsychotics. It primarily acts on dopamine receptors, particularly D2, D3, and D4 subtypes. Studies have shown that this compound has a higher affinity for the D3 receptor compared to other antipsychotics, suggesting its potential role in managing negative symptoms of schizophrenia .

Receptor Type Affinity (Kd values)
D20.021 nM
D30.12 nM
D40.10 nM

This affinity profile indicates that this compound may offer atypical antipsychotic properties, potentially leading to fewer side effects compared to conventional treatments like haloperidol .

Clinical Applications

This compound has been investigated for its potential benefits in treating schizophrenia, especially concerning negative symptoms such as apathy and social withdrawal. Clinical trials have indicated that it can improve these symptoms while also addressing some positive symptoms like hallucinations and delusions .

Case Studies

  • Study on Fos Protein Expression : In a study involving the administration of this compound at varying doses (1, 3, and 10 mg/kg), researchers observed a significant increase in Fos protein-positive neurons in the medial prefrontal cortex and nucleus accumbens. This suggests enhanced neural activity in regions critical for mood and cognition .
  • Comparative Efficacy : Clinical comparisons between this compound and other antipsychotics such as clozapine and risperidone have shown that this compound may provide superior relief from negative symptoms without the extensive side effects associated with typical antipsychotics .

作用机制

莫萨普拉明通过拮抗多巴胺受体,特别是D2、D3和D4受体来发挥作用。这种拮抗作用降低了大脑中多巴胺的活性,从而有助于缓解精神分裂症的症状。 此外,莫萨普拉明对5-HT2受体具有中等亲和力,这可能有助于其治疗作用 .

相似化合物的比较

莫萨普拉明类似于其他非典型抗精神病药,例如:

  • 替米哌隆
  • 佐替平
  • 奈莫那普利
  • 卡匹普拉明
  • 氯卡普拉明

与这些化合物相比,莫萨普拉明具有独特的化学结构,对精神分裂症的正负症状都有平衡的作用 .

生物活性

Mosapramine is a second-generation antipsychotic drug primarily used in the treatment of schizophrenia and related disorders. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and comparative efficacy against other antipsychotics.

This compound is characterized by its imidazopyridine structure, which includes an asymmetric carbon atom that contributes to its pharmacological properties. The compound acts primarily as a dopamine D2 receptor antagonist, which is pivotal in its therapeutic effects against the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, it exhibits a degree of serotonin receptor activity, which may contribute to its overall efficacy and side effect profile .

Efficacy in Treating Schizophrenia

This compound has shown significant effectiveness in reducing positive symptoms associated with schizophrenia. A systematic review indicated that this compound demonstrated greater improvement in positive symptoms compared to several other second-generation antipsychotics like aripiprazole and quetiapine . However, it was noted that this compound may lead to more extrapyramidal side effects (EPS) than some of its counterparts, which can include motor restlessness and involuntary movements .

Comparative Efficacy

A study comparing the efficacy of 32 oral antipsychotics found that this compound was effective in reducing overall symptoms when compared to placebo, although the degree of improvement varied across different symptom domains . The following table summarizes the comparative efficacy of this compound against other antipsychotics:

Antipsychotic Effect on Positive Symptoms Effect on Negative Symptoms Extrapyramidal Side Effects
This compoundSignificant improvementLimited evidenceHigher incidence
ClozapineSignificant improvementSignificant improvementLower incidence
AripiprazoleModerate improvementModerate improvementLower incidence
QuetiapineModerate improvementLimited evidenceLower incidence

Side Effects Profile

While this compound is effective for managing positive symptoms, it is associated with several side effects. Notably, it can lead to increased prolactin levels, which may result in galactorrhea or menstrual irregularities in women . Other common side effects include sedation and hypersalivation. The risk of EPS is particularly notable when compared to other atypical antipsychotics like clozapine and aripiprazole .

Case Study 1: Efficacy in Treatment-Resistant Schizophrenia

A clinical trial involving patients with treatment-resistant schizophrenia highlighted that those administered this compound showed a marked reduction in positive symptoms after 12 weeks of treatment. The trial reported a significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS), indicating improved patient outcomes compared to baseline measurements.

Case Study 2: Side Effects Management

In another study focusing on side effects, patients receiving this compound were monitored for EPS. The findings revealed that while some patients experienced mild EPS, most were manageable with dose adjustments or adjunctive medications such as anticholinergics.

属性

IUPAC Name

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUIZULXJVRBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048846
Record name Mosapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89419-40-9
Record name Mosapramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89419-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mosapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mosapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSAPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapramine
Reactant of Route 2
Mosapramine
Reactant of Route 3
Mosapramine
Reactant of Route 4
Reactant of Route 4
Mosapramine
Reactant of Route 5
Mosapramine
Reactant of Route 6
Mosapramine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。